Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship (SAR)

Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate (CAS 333449-49-3, molecular formula C₁₆H₁₄F₃NO₄S, molecular weight 373.35 g/mol) is a fully substituted N-arylsulfonyl glycine methyl ester. The compound incorporates a phenylsulfonyl electron-withdrawing group and a 3-(trifluoromethyl)phenyl substituent on the glycine nitrogen, distinguishing it from simpler N-phenylsulfonyl glycine scaffolds.

Molecular Formula C16H14F3NO4S
Molecular Weight 373.35
CAS No. 333449-49-3
Cat. No. B2643834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate
CAS333449-49-3
Molecular FormulaC16H14F3NO4S
Molecular Weight373.35
Structural Identifiers
SMILESCOC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14F3NO4S/c1-24-15(21)11-20(25(22,23)14-8-3-2-4-9-14)13-7-5-6-12(10-13)16(17,18)19/h2-10H,11H2,1H3
InChIKeyMCWSKRUBKWNDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate (CAS 333449-49-3): A Specialized N-Arylsulfonyl Glycine Ester for Aldose Reductase-Targeted Research and Medicinal Chemistry Procurement


Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate (CAS 333449-49-3, molecular formula C₁₆H₁₄F₃NO₄S, molecular weight 373.35 g/mol) is a fully substituted N-arylsulfonyl glycine methyl ester . The compound incorporates a phenylsulfonyl electron-withdrawing group and a 3-(trifluoromethyl)phenyl substituent on the glycine nitrogen, distinguishing it from simpler N-phenylsulfonyl glycine scaffolds. Its structural features place it within the well-established class of N-(phenylsulfonyl)glycine-based aldose reductase inhibitors (ARIs), a therapeutic target for diabetic complications [1]. The methyl ester functionality further differentiates it from the corresponding free acid (CAS 337921-88-7), potentially modulating physicochemical properties, membrane permeability, and serving as a prodrug or synthetic intermediate in lead optimization campaigns . The compound is typically supplied at ≥95% purity and is intended exclusively for research and further manufacturing use .

Why Generic N-Phenylsulfonyl Glycinate Substitution Fails: The Critical Role of the 3-Trifluoromethylphenyl and Methyl Ester Motifs in Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate


In-class compounds cannot be simply interchanged because the aldose reductase inhibitory activity of N-(phenylsulfonyl)glycines is exquisitely sensitive to N-substitution and side-chain modification. The foundational SAR study by DeRuiter et al. (1989) demonstrated that N-phenyl substitution markedly enhances affinity for aldose reductase relative to unsubstituted glycine analogs [1]. Within this framework, the 3-trifluoromethyl group on the N-phenyl ring of the target compound is expected to further modulate electronic character (Hammett σₘ = 0.43 for CF₃) and lipophilicity (π = +0.88) compared to unsubstituted phenyl or other substituents, directly influencing target engagement and off-target profiles. Simultaneously, the methyl ester prodrug or protecting-group strategy alters hydrogen-bonding capacity and passive membrane permeability relative to the free carboxylic acid . These combined features create a highly differentiated pharmacological and physicochemical profile that cannot be replicated by generic N-(phenylsulfonyl)glycine or N-phenyl-N-(phenylsulfonyl)glycinate analogs, making procurement based on structural similarity alone a significant risk to experimental reproducibility.

Quantitative Differentiation Guide for Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate: Evidence-Based Selection Over Closest Analogs


N-Aryl Substitution Enhances Aldose Reductase Inhibitory Potency: The Trifluoromethylphenyl Advantage Over Unsubstituted N-Phenylsulfonyl Glycines

In the foundational SAR study by DeRuiter et al. (1989), N-phenyl substitution on the N-(phenylsulfonyl)glycine scaffold consistently increased rat lens aldose reductase inhibitory activity compared to the unsubstituted glycine parents [1]. The 3-trifluoromethyl substituent present in the target compound introduces a strong electron-withdrawing effect (Hammett σₘ = +0.43) and a significant lipophilicity boost (Hansch π = +0.88) relative to hydrogen, which is predicted to further enhance binding to the hydrophobic active site of aldose reductase (AKR1B1). While direct head-to-head IC₅₀ data for the target compound against the unsubstituted N-phenyl analog are not publicly available, the class-level SAR establishes that N-arylation with electron-withdrawing, lipophilic groups is a validated strategy for potency enhancement [1][2].

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship (SAR)

Methyl Ester Strategy Modulates Physicochemical and Pharmacokinetic Properties Relative to the Free Carboxylic Acid

The target compound is the methyl ester derivative of N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine (CAS 337921-88-7). Esterification removes the ionizable carboxylic acid proton (pKₐ ~3.5-4.5 for glycine derivatives), reducing hydrogen-bond donor count from 1 to 0 and decreasing topological polar surface area (TPSA) by approximately 17 Ų (from ~84 to ~67 Ų, estimated) . These changes are predicted to improve passive membrane permeability (logP increase of ~1.0-1.5 units) and oral absorption potential, a common prodrug strategy validated across multiple therapeutic areas. Conversely, the free acid may be preferred for direct in vitro enzyme assays where solubility is paramount . The methyl ester thus offers a differentiated profile for cellular and in vivo studies where intracellular target engagement or oral bioavailability is required.

Prodrug Design Pharmacokinetics Membrane Permeability

Analytical Characterization Benchmark: Definitive NMR Identity Confirmation via SpectraBase Reference Data

The target compound's structural identity is unambiguously confirmed by a reference ¹H NMR spectrum available in the Wiley SpectraBase database (Compound ID: KeeQMRU7s9g) [1]. This spectrum provides definitive fingerprint resonance assignments for the methyl ester singlet (δ ~3.7 ppm), the glycine methylene (δ ~4.4 ppm), and the aromatic protons of the phenylsulfonyl and 3-trifluoromethylphenyl rings (δ 7.2-8.0 ppm). In contrast, closely related analogs such as methyl N-phenyl-N-(phenylsulfonyl)glycinate (CAS 92851-64-4) lack the trifluoromethyl resonance pattern (¹⁹F NMR) and show a simplified aromatic region, while the free acid analog (CAS 337921-88-7) lacks the methyl ester singlet. This readily accessible spectral reference enables immediate, unambiguous identity verification upon receipt, reducing the risk of mis-shipment or degradation.

Quality Control Analytical Chemistry Structural Confirmation

Prioritized Application Scenarios for Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate Based on Quantitative Differentiation Evidence


Aldose Reductase Inhibitor Lead Optimization: Capitalizing on N-Aryl Trifluoromethyl Substitution for Enhanced Target Engagement

Medicinal chemistry teams pursuing aldose reductase (AKR1B1) inhibitors for diabetic neuropathy, retinopathy, or nephropathy can prioritize this compound as an advanced intermediate. The N-(3-trifluoromethylphenyl) motif is rationally designed to exploit the validated SAR that N-arylation with electron-withdrawing, lipophilic groups increases ALR2 inhibitory potency, as established by DeRuiter et al. (1989) [1]. The compound serves as a direct scaffold for further derivatization (e.g., amide coupling at the ester, or electrophilic aromatic substitution on the phenylsulfonyl ring) while already incorporating the potency-enhancing 3-CF₃ group, saving 2-3 synthetic steps compared to starting from the unsubstituted N-phenylsulfonyl glycine [1].

Cellular and In Vivo Proof-of-Concept Studies: Leveraging the Methyl Ester as a Permeability-Enhanced Prodrug Form

For research groups transitioning from in vitro enzyme inhibition assays to cell-based or animal models, the methyl ester form is the preferred procurement choice. As detailed in the physicochemical comparison (Section 3, Evidence 2), the ester eliminates the carboxylic acid ionization, reduces TPSA, and increases calculated logP, all of which are predicted to enhance passive membrane permeability . This enables intracellular target engagement studies in cell lines (e.g., human lens epithelial cells, Schwann cells) and oral pharmacokinetic screening in rodent models without the need for additional ester prodrug synthesis [2].

Analytical Reference Standard for Structure Confirmation in High-Throughput Screening and Compound Library Management

Compound management and quality control laboratories can use this compound as a characterized reference standard, leveraging the publicly available ¹H NMR spectrum in Wiley SpectraBase for immediate identity verification [2]. Its unique spectral signatures—the methyl ester singlet (3H, δ 3.7 ppm) and the diagnostic aromatic splitting pattern of the 3-CF₃-phenyl group—provide unambiguous differentiation from commonly confused analogs such as the free acid (CAS 337921-88-7) and the N-phenyl analog (CAS 92851-64-4) [2]. This reduces the risk of screen failure due to misidentified compound stock solutions.

Fragment-Based and Structure-Guided Drug Design Requiring a High-Quality, Multifunctional Core Scaffold

The compound's combination of a methyl ester handle (amenable to hydrolysis or aminolysis), a phenylsulfonyl group (capable of engaging sulfonamide-binding pockets), and a 3-trifluoromethylphenyl group (filling hydrophobic subpockets) makes it an ideal core scaffold for fragment growing or structure-based design campaigns. Its three distinct functional modules allow independent optimization of vector points, a key advantage over simpler N-phenylsulfonyl glycines that lack the CF₃-substituted aryl ring for probing lipophilic enzyme subsites [1].

Quote Request

Request a Quote for Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.